molecular formula C12H12N2O3 B12209892 1-(2-hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione

1-(2-hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione

Cat. No.: B12209892
M. Wt: 232.23 g/mol
InChI Key: IXLLNHUJEOXRIV-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione is an organic compound with a unique structure that combines a pyrrole ring with hydroxyethyl and phenylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a hydroxyethylating agent and a phenylamine. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to modify the pyrrole ring or the phenylamino group.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and phenylamino groups play crucial roles in binding to these targets and modulating their activities. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylamino)ethanol: Similar in structure but lacks the pyrrole ring.

    N-Phenylethanolamine: Another related compound with different functional groups.

Uniqueness

1-(2-Hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring with hydroxyethyl and phenylamino substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-anilino-1-(2-hydroxyethyl)pyrrole-2,5-dione

InChI

InChI=1S/C12H12N2O3/c15-7-6-14-11(16)8-10(12(14)17)13-9-4-2-1-3-5-9/h1-5,8,13,15H,6-7H2

InChI Key

IXLLNHUJEOXRIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCO

Origin of Product

United States

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